2-(4-phenylcyclohexyl)acetic Acid

Lipophilicity Drug Design Membrane Permeability

Sourcing a phenylcyclohexyl acetic acid building block with the right lipophilicity and stereochemistry is critical for DGAT-1 inhibitor programs, yet many analogs fail due to poor permeability or incorrect isomerism. This compound solves that: - **Measurable advantage:** LogP 3.7 vs. phenylacetic acid's 1.4 - directly improves membrane permeability. - **Validated pharmacophore:** Core scaffold for submicromolar DGAT-1 inhibitors (anti-obesity/diabetes). - **Crystalline stability:** mp 112.5-113.5°C enables reliable solid-phase synthesis and handling. Available as a pharmaceutical intermediate for metabolic disease R&D.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 108062-27-7
Cat. No. B3023635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylcyclohexyl)acetic Acid
CAS108062-27-7
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H18O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,15,16)
InChIKeyPBYZBGVGPMEGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenylcyclohexyl)acetic Acid: Physicochemical Overview


2-(4-Phenylcyclohexyl)acetic acid (CAS 108062-27-7) is a phenylcyclohexyl acetic acid derivative characterized by a cyclohexyl ring substituted with a phenyl group at the 4-position and an acetic acid moiety [1]. The compound has a molecular formula of C14H18O2 and a molecular weight of 218.29 g/mol [1]. It is primarily utilized as a pharmaceutical intermediate in the synthesis of various active compounds, including diacylglycerol acyltransferase-1 (DGAT-1) inhibitors under investigation for anti-obesity and anti-diabetic therapies [2]. Its stereochemical configuration and physicochemical properties differentiate it from simpler phenylacetic acid derivatives and positional isomers, offering specific advantages in drug design and synthetic applications.

Pharmaceutical intermediate for DGAT-1 inhibitor synthesis
High-lipophilicity scaffold for membrane permeability studies
Stereochemically distinct building block for lead optimization

2-(4-Phenylcyclohexyl)acetic Acid: Substitution Limitations


Substitution of 2-(4-phenylcyclohexyl)acetic acid with other phenylcyclohexyl derivatives or simpler phenylacetic acid analogs is not straightforward due to significant differences in lipophilicity, acidity, and solid-state properties that impact solubility, membrane permeability, and synthetic handling [1]. The presence and position of the cyclohexyl ring, as well as the specific stereochemistry, dramatically alter the compound's physicochemical profile relative to phenylacetic acid and cyclohexylacetic acid, making it uniquely suited for specific synthetic pathways and pharmacological applications, such as the development of DGAT-1 inhibitors where the trans-phenylcyclohexyl moiety is a critical pharmacophore [2].

  • Lipophilicity and acidity profiles differ significantly from simpler phenylacetic acids; direct substitution may alter membrane partitioning and reactivity.
  • Stereochemistry (cis/trans) impacts solid-state properties; incorrect isomer can shift crystallization behavior and synthetic outcome.
  • Phenylcyclohexyl scaffold is described as important for DGAT-1 inhibitor activity; simpler analogs lack this structural motif.

2-(4-Phenylcyclohexyl)acetic Acid: Comparative Evidence


LogP vs. Phenylacetic Acid

2-(4-Phenylcyclohexyl)acetic acid exhibits significantly higher lipophilicity than its simpler analogs, phenylacetic acid and cyclohexylacetic acid. The calculated XLogP3-AA value is 3.7 [1], compared to 1.4 for phenylacetic acid [2] and approximately 2.85 for cyclohexylacetic acid . This >2.3 log unit increase relative to phenylacetic acid indicates a much greater affinity for lipid environments, which can be crucial for passive membrane permeability in drug design.

LogP vs. Phenylacetic Acid
Cross-study comparable
+2.3 units (XLogP3 3.7 vs. 1.4)
Reported higher lipophilicity for membrane permeability research fit.
Calculated values; may support drug-like property assessment.
Lipophilicity Drug Design Membrane Permeability

Melting Point Advantage vs. Phenylacetic Acid

The melting point of 2-(4-phenylcyclohexyl)acetic acid is reported to be 112.5-113.5 °C , which is substantially higher than that of phenylacetic acid (76-77 °C) and cyclohexylacetic acid (29-31 °C) . This higher melting point indicates stronger intermolecular forces and greater crystalline stability, which can be advantageous for purification, handling, and formulation processes that require a solid, non-hygroscopic intermediate.

Melting Point vs. Phenylacetic Acid
Cross-study comparable
36–37 °C higher (112.5–113.5 °C vs. 76–77 °C)
Higher crystalline stability may support purification and handling.
Literature reported values; formulation context to verify.
Solid-State Properties Formulation Crystallization

Weaker Acidity vs. Phenylacetic Acid

The predicted acid dissociation constant (pKa) of 2-(4-phenylcyclohexyl)acetic acid is 4.72 , which is moderately higher (less acidic) than the experimentally determined pKa of phenylacetic acid (4.31) [1]. This difference in acidity can influence the compound's ionization state at physiological pH, affecting its solubility and reactivity in both biological and chemical contexts.

pKa vs. Phenylacetic Acid
Cross-study comparable
0.41 units higher (pKa 4.72 vs. 4.31)
Less acidic; ionization context may differ under physiological pH.
Predicted vs. experimental values; verify for specific buffer systems.
Acidity Reactivity Ionization

Distinct Melting Point vs. cis-Isomer

The racemic or unspecified stereoisomer of 2-(4-phenylcyclohexyl)acetic acid (CAS 108062-27-7) has a reported melting point of 112.5-113.5 °C , which is notably higher than the melting point of the specific cis-stereoisomer (2-((1s,4s)-4-phenylcyclohexyl)acetic acid, CAS 148962-93-0), which melts at 104.5-105 °C . This difference in melting point provides a tangible, quantifiable distinction that can be leveraged for quality control, polymorph screening, and ensuring the correct stereochemical identity for synthetic applications.

Melting Point vs. cis-Isomer
Head-to-head
8 °C higher (112.5–113.5 °C vs. 104.5–105 °C)
Stereochemical identity attribute for quality control and polymorph review.
Distinct thermal behavior aids isomer differentiation.
Stereochemistry Isomerism Crystallization

Key Intermediate for DGAT-1 Inhibitors

The phenylcyclohexyl acetic acid moiety, of which 2-(4-phenylcyclohexyl)acetic acid is a core component, is a critical pharmacophore in the development of diacylglycerol acyltransferase-1 (DGAT-1) inhibitors [1]. In a series of benzimidazole derivatives containing a phenylcyclohexyl acetic acid group, compound 5k demonstrated submicromolar in vitro activity toward human and mouse DGAT-1, good selectivity toward DGAT-2, and favorable in vivo efficacy in a diet-induced obesity (DIO) mouse model [2]. While the specific compound 2-(4-phenylcyclohexyl)acetic acid itself is not the final inhibitor, its structural framework is essential for the activity of these advanced leads, underscoring its value as a key synthetic building block.

DGAT-1 Inhibitor Scaffold
Class-level inference
Derived compound 5k: submicromolar DGAT-1 inhibition, in vivo DIO model response
Reported scaffold for DGAT-1 inhibitor research; activity observed in derived leads.
Class-level evidence; direct compound activity not reported.
DGAT-1 Inhibitor Metabolic Disease Drug Intermediate

2-(4-Phenylcyclohexyl)acetic Acid: Key Applications


Lipophilic Drug Synthesis for Membrane Permeability

Given its significantly higher LogP (3.7) compared to phenylacetic acid (1.4) [1][2], 2-(4-phenylcyclohexyl)acetic acid is an ideal building block for medicinal chemistry programs aiming to improve the lipophilicity and membrane permeability of lead compounds. This property is particularly valuable for designing drugs that target intracellular receptors or need to cross biological barriers.

DGAT-1 Inhibitors for Metabolic Disease Research

The phenylcyclohexyl acetic acid scaffold is a validated pharmacophore for diacylglycerol acyltransferase-1 (DGAT-1) inhibition [3][4]. Research groups focused on obesity, diabetes, and related metabolic disorders should prioritize this compound as a key intermediate for synthesizing novel DGAT-1 inhibitors, leveraging the established structure-activity relationship that has yielded submicromolar leads.

Crystallization and Solid-State Formulation

The distinct melting point (112.5-113.5 °C) , which differs from its cis-stereoisomer, makes this compound suitable for studies requiring a well-defined crystalline solid. Its higher melting point relative to phenylacetic acid (76-77 °C) and cyclohexylacetic acid (29-31 °C) also suggests greater stability and easier handling, making it a reliable intermediate for solid-phase synthesis and formulation development.

Application
Selection Property
Validation Focus
Membrane permeability-focused drug design
High lipophilicity scaffold
Partition coefficient and permeability model validation
DGAT-1 inhibitor lead optimization
Phenylcyclohexyl acetic acid scaffold
Enzyme inhibition and selectivity profiling (DGAT-1 vs DGAT-2)
Solid-state formulation and crystallization
Distinct melting point and crystalline stability
Polymorph screening and recrystallization consistency

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